tert-Butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate tert-Butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13808424
InChI: InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1
SMILES: CC1CC(N(C1)C(=O)OC(C)(C)C)CBr
Molecular Formula: C11H20BrNO2
Molecular Weight: 278.19 g/mol

tert-Butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13808424

Molecular Formula: C11H20BrNO2

Molecular Weight: 278.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate -

Specification

Molecular Formula C11H20BrNO2
Molecular Weight 278.19 g/mol
IUPAC Name tert-butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H20BrNO2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m0/s1
Standard InChI Key WUARHZWSFMJLHR-DTWKUNHWSA-N
Isomeric SMILES C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)CBr
SMILES CC1CC(N(C1)C(=O)OC(C)(C)C)CBr
Canonical SMILES CC1CC(N(C1)C(=O)OC(C)(C)C)CBr

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrolidine ring substituted with:

  • A bromomethyl group (-CH₂Br) at the 2R position

  • A methyl group (-CH₃) at the 4S position

  • A tert-butyloxycarbonyl (Boc) protecting group at the 1-position .

The stereochemistry is critical, as the 2R,4S configuration dictates spatial orientation, influencing both reactivity and biological activity. Enantiomeric forms, such as the (2S,4R) isomer (CAS 2227198-67-4), exhibit distinct physicochemical properties .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₀BrNO₂
Molecular Weight278.19 g/mol
CAS NumberNot explicitly listed*-
Purity≥97%
Stereochemistry(2R,4S)

*Note: The (2R,4S) enantiomer is structurally distinct from the (2S,4R) form (CAS 2227198-67-4) .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of tert-butyl (2R,4S)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylate typically involves:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyl ester at the 1-position.

  • Methyl and Bromomethyl Introduction:

    • Methyl Group: Alkylation at C4 using methyl iodide or similar electrophiles.

    • Bromomethyl Group: Bromination of a hydroxymethyl intermediate via Appel reaction (PPh₃/CBr₄).

Stereoselective Strategies

Chiral pool synthesis or asymmetric catalysis ensures the desired 2R,4S configuration. For example:

  • Use of (R)- or (S)-proline derivatives as starting materials.

  • Enzymatic resolution to separate enantiomers post-synthesis.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols), enabling derivatization:
Pyrrolidine-Br+NuPyrrolidine-Nu+Br\text{Pyrrolidine-Br} + \text{Nu}^- \rightarrow \text{Pyrrolidine-Nu} + \text{Br}^-
This reactivity is exploited to generate libraries of pyrrolidine derivatives for drug discovery .

Ester Group Transformations

The Boc group:

  • Hydrolysis: Under acidic conditions (HCl/dioxane), yielding the free amine.

  • Transesterification: With alcohols in the presence of Lewis acids.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound is a key precursor for:

  • Protease inhibitors: Functionalization at C2 introduces pharmacophores targeting viral enzymes.

  • Kinase inhibitors: The pyrrolidine scaffold mimics ATP’s adenine ring .

Chiral Auxiliary Applications

Its rigid structure aids in asymmetric synthesis, inducing enantioselectivity in aldol or Mannich reactions .

Comparison with Structural Analogs

Table 2: Structurally Related Pyrrolidine Derivatives

Compound NameMolecular FormulaKey DifferencesSource
tert-Butyl (2S,4R)-2-(bromomethyl)-4-methylpyrrolidine-1-carboxylateC₁₁H₂₀BrNO₂Enantiomeric configuration (2S,4R)
1-(tert-butyl) 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylateC₁₂H₂₁NO₄Additional methyl ester at C2
tert-Butyl (2S,4S)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylateC₁₀H₁₇BrFNO₂Fluorine substitution at C4

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with viral polymerases using X-ray crystallography.

  • Prodrug Development: Mask the bromomethyl group to improve bioavailability.

  • Green Chemistry Approaches: Catalytic asymmetric synthesis to reduce waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator